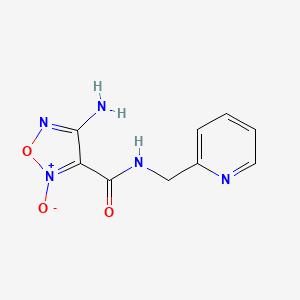
4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
准备方法
The synthesis of 4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the pyridin-2-ylmethyl group: This step often involves nucleophilic substitution reactions where the oxadiazole intermediate reacts with pyridin-2-ylmethyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the pyridin-2-ylmethyl group are replaced by other substituents.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
4-amino-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide can be compared with other similar compounds, such as:
4-amino-1,2,5-oxadiazole-3-carboxamide: Lacks the pyridin-2-ylmethyl group, resulting in different reactivity and biological activity.
N-(pyridin-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide:
1,2,5-oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring, leading to a wide range of chemical and biological properties.
属性
分子式 |
C9H9N5O3 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
4-amino-2-oxido-N-(pyridin-2-ylmethyl)-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C9H9N5O3/c10-8-7(14(16)17-13-8)9(15)12-5-6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,13)(H,12,15) |
InChI 键 |
FZHPVYPYIWVOIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)C2=[N+](ON=C2N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


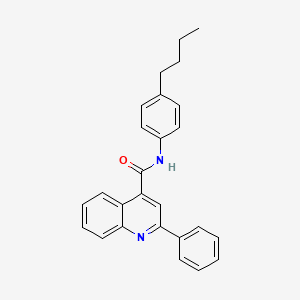
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-](/img/structure/B15003511.png)
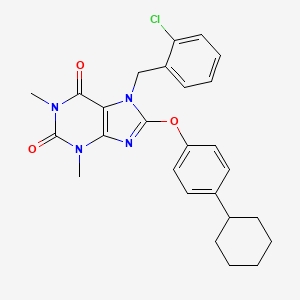
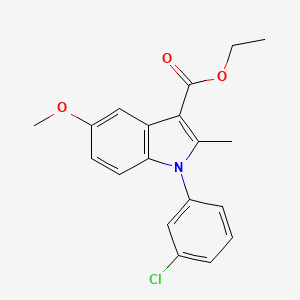
![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)

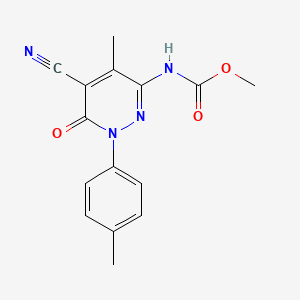
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)

![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)
![ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate](/img/structure/B15003572.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
